

Application Notes and Protocols for EC089

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Compound of Interest

Compound Name: EC089

Cat. No.: B11834498

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Introduction

EC089 is a potent and selective, small-molecule inhibitor of MEK1/2 (Mitogen-activated protein kinase kinase 1 and 2). By targeting the MEK/ERK signaling pathway, **EC089** offers a powerful tool for researchers investigating cancer biology, signal transduction, and drug development. These application notes provide detailed protocols for in vitro studies to characterize the effects of **EC089** on cancer cell lines, focusing on cell viability, apoptosis induction, and target engagement.

Features

- **High Potency:** Demonstrates sub-micromolar efficacy in inhibiting cell proliferation in various cancer cell lines.
- **High Selectivity:** Exhibits high selectivity for MEK1/2 over other kinases, ensuring focused research on the intended pathway.
- **Cell Permeability:** Optimized for high permeability across cell membranes, making it ideal for in vitro cell-based assays.

Applications

- Investigation of the MEK/ERK signaling pathway in cancer and other diseases.
- In vitro screening and profiling of potential anticancer agents.

- Induction of apoptosis and cell cycle arrest for cellular mechanism studies.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of **EC089** in BRAF-mutant melanoma cell lines.

Table 1: Cell Viability (IC50) Data for **EC089**

Cell Line	Cancer Type	EC089 IC50 (μM)
A375	Malignant Melanoma	0.5
SK-MEL-28	Malignant Melanoma	1.2
WM-115	Malignant Melanoma	0.8

Table 2: Apoptosis Induction by **EC089** in A375 Cells (24-hour treatment)

EC089 Concentration (μM)	% Apoptotic Cells (Annexin V+)
0 (Control)	5%
0.5	25%
1.0	45%
2.0	60%

Table 3: Western Blot Analysis of p-ERK and Cleaved Caspase-3 in A375 Cells (6-hour treatment)

EC089 Concentration (μM)	Relative p-ERK/Total ERK Ratio	Relative Cleaved Caspase-3 Level
0 (Control)	1.0	1.0
0.5	0.2	3.5
1.0	0.05	6.8

Experimental Protocols

Cell Viability (MTT Assay)

This protocol outlines the steps to determine the IC₅₀ value of **EC089** using a colorimetric MTT assay.

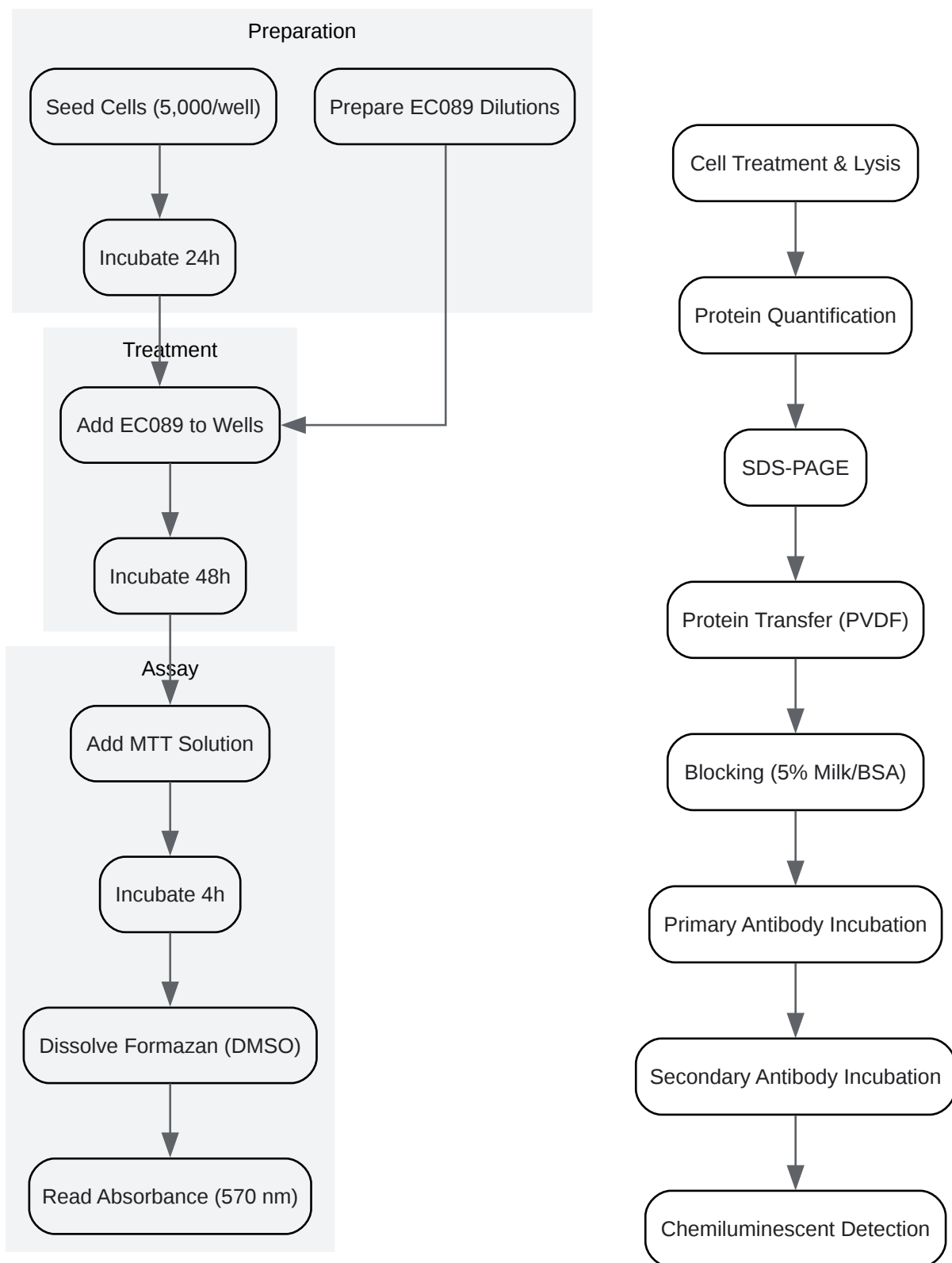
Materials:

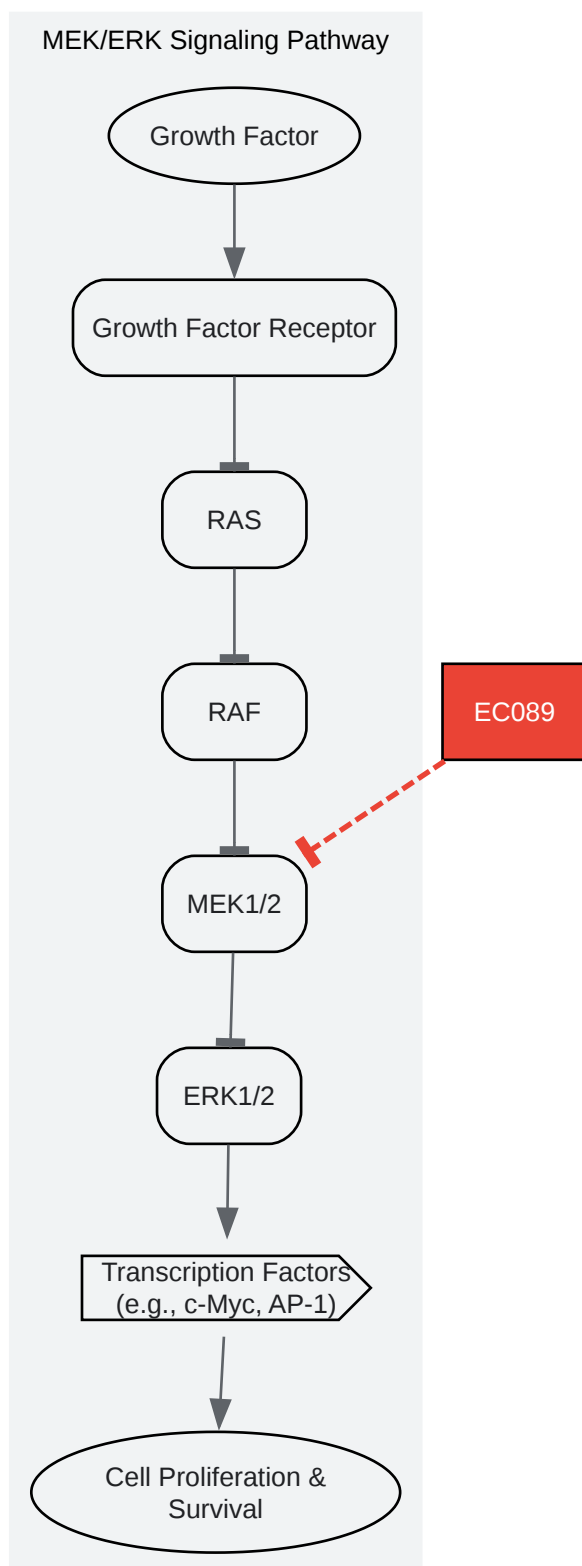
- **EC089**
- Cancer cell line (e.g., A375)
- DMEM/RPMI-1640 medium with 10% FBS
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
- Prepare serial dilutions of **EC089** in culture medium.
- Remove the old medium and add 100 µL of the **EC089** dilutions to the respective wells.
- Incubate the plate for 48 hours at 37°C and 5% CO₂.
- Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.





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